

Spectroscopic Data of 3-Amino-5-chlorophenol: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-5-chlorophenol

Cat. No.: B1287482

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Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of **3-Amino-5-chlorophenol** (CAS No: 883195-40-2). Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, derived from the analysis of its chemical structure and comparison with analogous compounds. Detailed, standardized experimental protocols for acquiring this data are also provided to assist researchers in the analytical workflow. This guide is intended to serve as a valuable resource for the unambiguous identification and characterization of **3-Amino-5-chlorophenol** in a laboratory setting.

Introduction

3-Amino-5-chlorophenol is a substituted aromatic compound containing amino, chloro, and hydroxyl functional groups. Its structural complexity necessitates a multi-faceted analytical approach for unambiguous identification and purity assessment. The primary spectroscopic techniques for the characterization of such organic molecules are NMR, IR, and MS. Each technique provides unique and complementary information about the molecular structure. This guide synthesizes the predicted spectroscopic data for **3-Amino-5-chlorophenol** and outlines the standard methodologies for their acquisition.

Compound Properties:

Property	Value	Source
Chemical Formula	C ₆ H ₆ CINO	PubChem[1]
Molecular Weight	143.57 g/mol	PubChem[1]
Appearance	Solid (predicted)	---
CAS Number	883195-40-2	PubChem[1]

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for **3-Amino-5-chlorophenol**. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.5 - 10.5	Singlet (broad)	1H	Phenolic -OH
~6.5 - 6.8	Multiplet	1H	Ar-H
~6.3 - 6.5	Multiplet	1H	Ar-H
~6.1 - 6.3	Multiplet	1H	Ar-H
~5.0 - 5.5	Singlet (broad)	2H	Amino -NH ₂

Note: The chemical shifts of the aromatic protons are estimations and their exact values and splitting patterns will depend on the final conformation and electronic environment.

Predicted ^{13}C NMR Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~158	C-OH
~149	C-NH ₂
~135	C-Cl
~110	Ar C-H
~108	Ar C-H
~105	Ar C-H

Note: The assignments are based on the expected electronic effects of the substituents on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorption Bands (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3400 - 3200	Strong, Broad	O-H (Phenol) & N-H (Amine)	Stretching
3100 - 3000	Medium	Aromatic C-H	Stretching
1620 - 1580	Medium-Strong	Aromatic C=C	Stretching
1520 - 1480	Medium-Strong	Aromatic C=C	Stretching
1300 - 1200	Strong	C-O (Phenol)	Stretching
1350 - 1250	Medium	C-N (Aromatic Amine)	Stretching
800 - 700	Strong	C-Cl (Aromatic)	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Abundance	Assignment
143/145	High	[M] ⁺ (Molecular Ion)
108	Medium	[M - Cl] ⁺
79	Medium	[M - Cl - HCN] ⁺

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, which is a key diagnostic feature for **3-Amino-5-chlorophenol**.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of **3-Amino-5-chlorophenol** is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).
- Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, a sufficient number of scans are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used.

IR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A small amount of the solid sample is finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

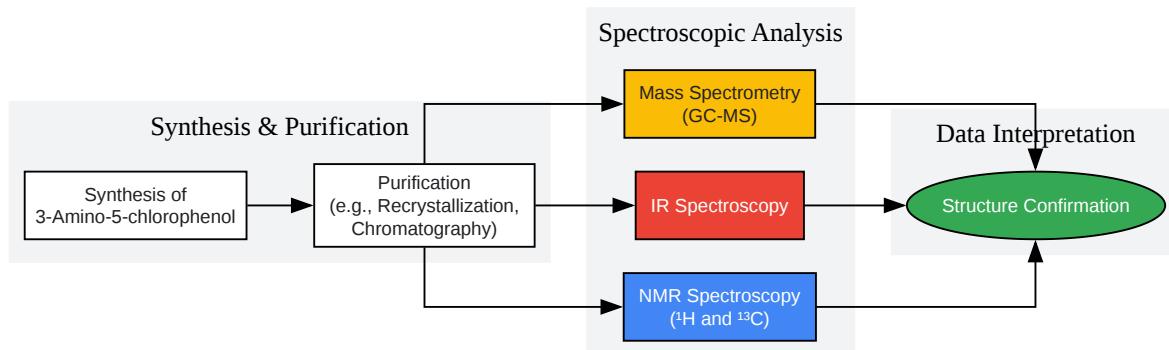
Mass Spectrometry

- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or dichloromethane.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.

- Oven Program: An initial temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **3-Amino-5-chlorophenol**.



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*Analytical workflow for **3-Amino-5-chlorophenol** characterization.*

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standard analytical protocols for the characterization of **3-Amino-5-chlorophenol**. While experimental data is not widely available, the information presented herein offers a robust framework for researchers, scientists, and drug development professionals to confidently identify and

characterize this compound. The combination of NMR, IR, and MS, as outlined, provides a comprehensive and orthogonal approach to structural elucidation, ensuring the integrity of research and development activities involving **3-Amino-5-chlorophenol**.

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References

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